molecular formula C31H23N2P B13784387 Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl- CAS No. 751-35-9

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-

Cat. No.: B13784387
CAS No.: 751-35-9
M. Wt: 454.5 g/mol
InChI Key: FERIXKJPTSBLSL-UHFFFAOYSA-N
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Description

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, also known as 9H-Fluoren-9-yl(triphenyl)phosphorane, is an organophosphorus compound with the molecular formula C31H25P. This compound is characterized by the presence of a phosphorane group bonded to a fluorenylidenehydrazono moiety and three phenyl groups. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with fluorenone hydrazone under specific conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorane group to phosphine.

    Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.

Scientific Research Applications

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, involves its ability to form stable intermediates and transition states during chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with carbonyl compounds, leading to the formation of alkenes through the Wittig reaction .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in similar reactions.

    Fluorenylidenehydrazone: A related compound with similar structural features.

    Phosphorane derivatives: Other phosphorane compounds with different substituents.

Uniqueness

Phosphorane, (fluoren-9-ylidenehydrazono)triphenyl-, is unique due to its specific combination of fluorenylidenehydrazono and triphenylphosphine moieties. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and research applications.

Properties

CAS No.

751-35-9

Molecular Formula

C31H23N2P

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(triphenyl-λ5-phosphanylidene)amino]fluoren-9-imine

InChI

InChI=1S/C31H23N2P/c1-4-14-24(15-5-1)34(25-16-6-2-7-17-25,26-18-8-3-9-19-26)33-32-31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23H

InChI Key

FERIXKJPTSBLSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NN=C2C3=CC=CC=C3C4=CC=CC=C42)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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